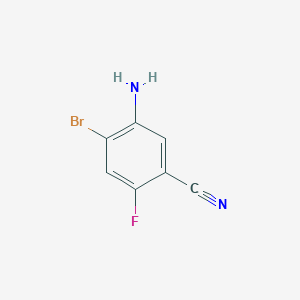

5-氨基-4-溴-2-氟苯腈

描述

5-Amino-4-bromo-2-fluorobenzonitrile is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals and electronic materials . It is a derivative of benzonitrile, bearing an amino group at the 5-position and halogen substituents (bromine and fluorine) at the 4- and 2-positions respectively .

Synthesis Analysis

In the synthesis of this compound, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts . Under aqueous acidic conditions, these adducts undergo cyclization to give the corresponding ketones .Molecular Structure Analysis

The molecular structure of 5-Amino-4-bromo-2-fluorobenzonitrile consists of a benzonitrile core with an amino group at the 5-position and halogen substituents (bromine and fluorine) at the 4- and 2-positions respectively . The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .Chemical Reactions Analysis

In both solution and the solid phase, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts . Under aqueous acidic conditions, these adducts underwent cyclization to give the corresponding ketones .Physical And Chemical Properties Analysis

5-Amino-4-bromo-2-fluorobenzonitrile is a solid at room temperature . It has a molecular weight of 215.02 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学研究应用

医药中间体

5-氨基-4-溴-2-氟苯腈: 是一种在医药研究中具有重要价值的中间体。 它被用于合成各种药物分子,特别是那些具有抗癌、抗真菌和抗病毒特性的药物分子 。它独特的结构允许将氟原子引入生物活性化合物中,这可以显著改变其药理活性。

农药合成

该化合物在农药行业中起着至关重要的作用。 它作为合成杀虫剂和除草剂的前体 。化合物中存在的溴和氟原子通常参与导致形成对各种农业害虫具有强大生物活性的化合物的反应。

有机发光二极管 (OLED) 中间体

在电子领域,5-氨基-4-溴-2-氟苯腈被用作生产 OLED 材料的中间体 。这些材料对于制造具有出色色彩再现和能源效率的高质量显示器至关重要。

液晶合成

该化合物在液晶的合成中也起着重要作用 。液晶是一种介于传统液体和固体晶体之间的物质状态。它们广泛用于显示器,例如手表、计算器和电视机中的显示器。

杂环化学

研究人员使用5-氨基-4-溴-2-氟苯腈合成各种杂环化合物 。这些化合物是一类主要的有机化学品,不仅在许多药物中很常见,而且在许多染料和农药中也很常见。

材料科学研究

在材料科学中,该化合物用于开发具有潜在应用的新材料,包括纳米技术和聚合物科学 。引入氟原子可以导致材料具有改变的表面性质、热稳定性和化学耐受性。

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Relevant Papers The relevant papers for 5-Amino-4-bromo-2-fluorobenzonitrile include studies on the application of aryloximes as solid-phase ketone linkers . These papers provide valuable insights into the synthesis and potential applications of this compound.

作用机制

Target of Action

It’s known that benzonitrile derivatives, such as this compound, often interact with various enzymes and receptors in the body .

Mode of Action

5-Amino-4-bromo-2-fluorobenzonitrile is a benzonitrile derivative. The bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .

Biochemical Pathways

It’s known that benzonitrile derivatives can participate in various biochemical reactions, including nucleophilic aromatic substitution .

Result of Action

It’s known that benzonitrile derivatives can interact with various enzymes and receptors in the body, potentially leading to a range of cellular effects .

属性

IUPAC Name |

5-amino-4-bromo-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUSZURPQIOSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696937 | |

| Record name | 5-Amino-4-bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893615-28-6 | |

| Record name | 5-Amino-4-bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

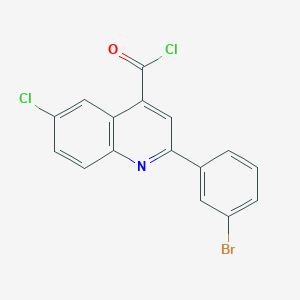

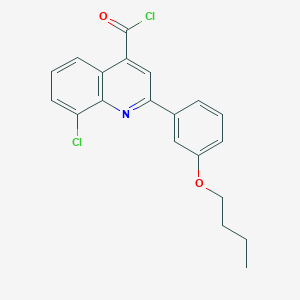

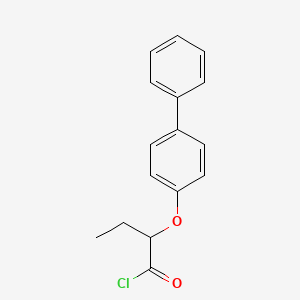

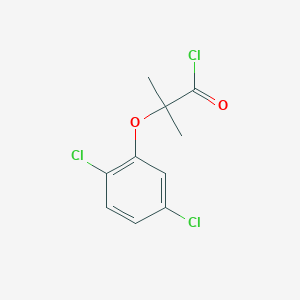

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)